molecular formula C16H17N3O5 B2502377 ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate CAS No. 2108215-19-4

ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate

Cat. No. B2502377
CAS RN: 2108215-19-4
M. Wt: 331.328
InChI Key: LUWIXWJQQSAPLF-UHFFFAOYSA-N
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Description

The compound ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported where ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was transformed with aromatic amines to yield substituted thiazolopyridine carboxylates . Another synthesis approach involved the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives to obtain various substituted benzo[4,5]thiazolo[3,2-a]pyridine-4-carboxylate derivatives . These methods highlight the versatility of reactions involving imidazole and thiazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. For example, the hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been studied, revealing one-, two-, and three-dimensional frameworks depending on the substituents on the phenyl ring . These structural variations can significantly influence the physical and chemical properties of the compounds.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, leading to a wide range of products. The reactivity of these compounds is often exploited to synthesize more complex molecules. For instance, the reaction of an amino-imino derivative with electrophilic reagents led to the formation of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . Such reactions are indicative of the rich chemistry associated with imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of different substituents can lead to variations in solubility, melting points, and reactivity. The identification and synthesis of process-related impurities of an imidazole derivative used as a key intermediate in an antihypertensive drug demonstrated the importance of understanding these properties for pharmaceutical applications . Additionally, the characterization of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate included various spectroscopic and analytical techniques, highlighting the compound's stability and potential reactivity .

Scientific Research Applications

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, similar in structure to the queried compound, have shown significant antimicrobial and antioxidant activities. Compounds like 2b and 4f demonstrated excellent antibacterial activity and notable antifungal properties. Additionally, compounds 4b and 4f exhibited profound antioxidant potential (Raghavendra et al., 2016).

Synthesis and Transformation Studies

The synthesis of various ethyl 1H-imidazole-4-carboxylate derivatives, related to the target compound, has been extensively studied. These studies often focus on the transformation of these compounds into different derivatives, showcasing their versatility in chemical synthesis and the potential for varied applications (Albreht et al., 2009).

Structural and Molecular Characterization

Studies on the molecular structure of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, which closely resemble the compound , highlight their potential in forming complex hydrogen-bonded supramolecular structures. These studies are crucial in understanding the chemical behavior and potential applications of these compounds (Costa et al., 2007).

Applications in Polymer Chemistry

Compounds structurally similar to ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate have been used in polymer chemistry. For example, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst, demonstrating the compound's utility in enzymatically catalyzed oxidative polymerization (Pang et al., 2003).

properties

IUPAC Name

ethyl 2-carbamoyl-1-[2-(4-methoxyphenyl)-2-oxoethyl]imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-3-24-16(22)12-8-19(15(18-12)14(17)21)9-13(20)10-4-6-11(23-2)7-5-10/h4-8H,3,9H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWIXWJQQSAPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(=O)N)CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate

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